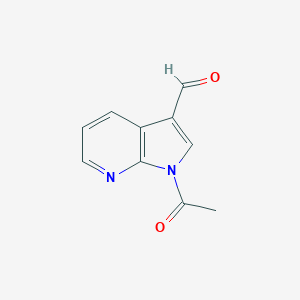

1-Acetyl-3-formyl-7-azaindole

Descripción

The journey into the therapeutic applications of 1-Acetyl-3-formyl-7-azaindole begins with an understanding of its parent structure, the 7-azaindole (B17877) scaffold. This bicyclic heterocycle, a bioisostere of indole (B1671886), has a rich history in medicinal chemistry and continues to be a focal point of drug discovery efforts.

The exploration of azaindoles, including the 7-azaindole isomer, has been a significant endeavor in medicinal chemistry for decades. pharmablock.com Initially recognized for their structural similarity to endogenous molecules like purines, these compounds were identified as "privileged structures"—frameworks that can bind to multiple biological targets with high affinity. nih.govresearchgate.net This versatility has spurred extensive research into their synthesis and biological activities. researchgate.net Over the years, the development of sophisticated synthetic methodologies, including palladium-catalyzed cross-coupling reactions, has greatly facilitated the functionalization of the 7-azaindole nucleus at various positions, leading to a vast library of derivatives for biological screening. researchgate.netnih.gov

The 7-azaindole scaffold is a cornerstone in modern drug design, particularly in the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. alfa-chemistry.com The 7-azaindole moiety serves as an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of kinases, thereby inhibiting their activity. nih.gov This property has been successfully exploited in the design of approved anticancer drugs. For instance, Vemurafenib, a B-RAF kinase inhibitor used in the treatment of melanoma, was developed from a 7-azaindole fragment. nih.gov The scaffold's ability to serve as a bioisostere for indole and purine (B94841) systems allows for the modulation of physicochemical properties, such as solubility and lipophilicity, which are critical for drug efficacy. nih.gov

This compound is a specific derivative of the 7-azaindole core, featuring an acetyl group at the 1-position and a formyl group at the 3-position. google.com This compound serves as a valuable building block in organic synthesis, with its reactive carbonyl groups facilitating a range of chemical transformations. google.com The synthesis of this compound can be achieved through the acetylation of 3-formyl-7-azaindole. jlu.edu.cn

The strategic placement of the acetyl and formyl groups on the 7-azaindole scaffold makes this compound a compound of interest for further chemical exploration and potential development of novel therapeutic agents. Research into 7-azaindole derivatives has indicated their potential as anticancer agents, with some compounds demonstrating cytotoxic activity against various cancer cell lines. researchgate.netgoogle.comnih.govmdpi.com The functional groups on this compound provide handles for the synthesis of more complex molecules, which could be investigated for their kinase inhibitory activity and other pharmacological properties. alfa-chemistry.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAZRVDLUPXTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetyl 3 Formyl 7 Azaindole and Its Precursors

Strategies for the Synthesis of the 7-Azaindole (B17877) Core

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and numerous strategies have been developed for its synthesis. These approaches often involve building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) precursor. nih.gov

Transition metal catalysis is a powerful tool for constructing the 7-azaindole ring system, offering high efficiency and functional group tolerance. nih.govmdpi.com Palladium- and copper-based catalysts are frequently employed in these transformations.

A predominant method involves the Sonogashira cross-coupling of a 2-amino-3-halopyridine with a terminal alkyne. researchgate.net The resulting 2-amino-3-alkynylpyridine intermediate undergoes subsequent cyclization, often promoted by a base or acid, to form the 7-azaindole ring. researchgate.netwits.ac.za For instance, various 7-azaindole derivatives have been synthesized from 3-alkynyl-2-aminopyridines using acids like HCl, H₂SO₄, or trifluoroacetic acid (TFA) to facilitate the ring closure. nih.gov One-pot procedures combining N-arylation, Sonogashira coupling, and cyclization have been developed to produce 1,2-disubstituted 7-azaindoles from aminohalopyridines. mdpi.com

The Heck reaction represents another key palladium-catalyzed strategy. An intramolecular Heck reaction of enamine derivatives derived from ortho-iodoarylamines and allyl acetate (B1210297) can be used to form the pyrrole ring, yielding the azaindole core. nih.govmdpi.com More recently, iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation has emerged as an efficient and economical alternative for synthesizing 7-azaindole derivatives. nih.gov

Table 1: Examples of Metal-Catalyzed Synthesis of 7-Azaindole Derivatives

| Starting Materials | Catalytic System | Key Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| 2-Amino-3-iodopyridine, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira Coupling / Cyclization | 2-Substituted 7-Azaindoles | nih.gov |

| Ortho-iodoarylamines, Allyl Acetate | Pd(OAc)₂, LiCl, K₂CO₃ | Heck Annulation | 2-Methyl-7-azaindoles | nih.govmdpi.com |

| Amino-halopyridines, Aryl Iodides, Alkynes | Pd/Cu Catalysis | One-Pot N-Arylation/Sonogashira/Cyclization | 1,2-Disubstituted 7-Azaindoles | mdpi.com |

| o-Haloaromatic Amine, Terminal Alkyne | Iron Catalyst | Cyclization (Microwave-assisted) | Substituted 7-Azaindoles | nih.gov |

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like 7-azaindole in a single synthetic operation, which is highly valuable for creating diverse chemical libraries. acs.orgscilit.com A notable example is the one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. acs.orgscilit.com This reaction, typically performed in refluxing ethanol (B145695) or acetic acid, can yield highly substituted and fused 7-azaindole derivatives depending on the choice of the active methylene component (e.g., Meldrum's acid, malononitrile). acs.org

An alternative strategy for constructing the 7-azaindole skeleton involves starting with a substituted pyrrole and subsequently forming the pyridine ring. uni-rostock.detugraz.at This approach is advantageous as it allows for a variety of substituents on the pyrrole nucleus. uni-rostock.de One such method involves the condensation of 3-cyano-2-aminopyrroles with β-dicarbonyl compounds, followed by a reductive cyclization step to yield 1-aryl-4-amino-7-azaindoles. uni-rostock.de Another pathway forms the pyridine ring via a [3+3] addition of an aminopyrrole, which provides a nitrogen atom and two carbons, with a three-carbon synthon containing two electrophilic centers. uni-rostock.de

Regioselective Functionalization at the 3-Position of 7-Azaindole

The electron-rich pyrrole moiety of the 7-azaindole ring is susceptible to electrophilic substitution, with the C-3 position being the most reactive site, analogous to indole (B1671886) chemistry. researchgate.net This inherent reactivity allows for regioselective functionalization, such as formylation, which is a key step in the synthesis of the target compound. Recent studies have also highlighted methods for regioselective C-3 chalcogenation (sulfenylation, selenylation) using iodine catalysis. nih.govnih.gov

Introducing a formyl group at the C-3 position creates a versatile chemical handle for further synthetic transformations. The Vilsmeier-Haack reaction is the most common method for achieving this.

The Vilsmeier-Haack reaction involves an electrophilic substitution using a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org This reagent then attacks the electron-rich C-3 position of the 7-azaindole ring.

The reaction's success can be influenced by substituents on the 7-azaindole core. While N-alkylated 7-azaindoles undergo Vilsmeier-Haack formylation readily to provide 3-formyl derivatives in good yields (62-85%), the reaction on the unprotected NH-7-azaindole can be less efficient. researchgate.net For example, the formylation of 4-bromo-7-azaindole with POCl₃ in DMF was reported to give the 3-formylated product in a modest 35% yield. uni-muenchen.de The initial product of the electrophilic attack is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the final 3-formyl-7-azaindole. wikipedia.org

The final step to achieve the target molecule, 1-acetyl-3-formyl-7-azaindole, involves the N-acetylation of 3-formyl-7-azaindole. This can be accomplished under standard conditions, for instance, using acetic anhydride (B1165640) in the presence of a base such as triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Table 2: Vilsmeier-Haack Formylation of 7-Azaindole Derivatives

| Substrate | Reagents | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| N-Alkyl-7-azaindoles | POCl₃, DMF | - | N-Alkyl-3-formyl-7-azaindoles | 62-85% | researchgate.net |

| 4-Bromo-7-azaindole | POCl₃, DMF | - | 4-Bromo-3-formyl-7-azaindole | 35% | uni-muenchen.de |

| 7-Azaindole | Hexamethylene tetramine, Acid | Acidic Medium | 3-Formyl-7-azaindole | 50% | researchgate.net |

Formylation Reactions at C-3

Indirect Formylation via Mannich Reaction

Direct formylation of the 7-azaindole nucleus at the C-3 position using methods like the Vilsmeier-Haack reaction can be challenging and often results in modest yields. uni-muenchen.de An effective alternative is an indirect pathway involving the Mannich reaction. This classical organic reaction provides a reliable route to introduce a formyl group at the electron-rich C-3 position of the 7-azaindole scaffold. uni-muenchen.dewikipedia.org

The process typically begins with the reaction of 7-azaindole with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to produce a stable intermediate known as a Mannich base, specifically an aza-gramine derivative. uni-muenchen.describd.com This intermediate is then subjected to a subsequent reaction to unveil the formyl group. A notable example of this strategy was described as early as 1955, where the Mannich reaction of 7-azaindole afforded the corresponding aza-gramine in an 81% yield. uni-muenchen.de This intermediate was then treated with hexamethylenetetramine (HMTA) in an acidic medium to furnish 3-formyl-7-azaindole in a 55% yield. uni-muenchen.de The use of HMTA is crucial in this second step, acting as the formylating agent precursor. researchgate.net

The Mannich reaction itself is a three-component condensation involving an active hydrogen compound (7-azaindole), an aldehyde (formaldehyde), and an amine (dimethylamine). wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the nucleophilic C-3 position of the 7-azaindole ring. wikipedia.org

Table 1: Indirect Formylation of 7-Azaindole via Mannich Reaction

| Step | Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 7-Azaindole, Formaldehyde, Dimethylamine | - | 7-Aza-gramine (Mannich base) | 81% | uni-muenchen.de |

Acylation Reactions at C-3

Acylation at the C-3 position of the 7-azaindole ring is a key transformation for introducing various functional groups. However, these reactions are often challenging due to the reduced nucleophilic character of the 7-azaindole system compared to its indole counterpart. uni-muenchen.de

Friedel-Crafts-Type Acylation

To overcome the inherent low reactivity of 7-azaindole in acylation reactions, strategies that enhance the electrophilicity of the acylating agent are employed. One successful approach is the use of a Lewis acid catalyst in a Friedel-Crafts-type reaction. uni-muenchen.de

An example of this is the acylation of 7-azaindole with methyl 2-chloro-2-oxoacetate. In a reaction mediated by aluminum chloride (AlCl₃), the corresponding C-3 acylated product was obtained in a respectable 76% yield. uni-muenchen.de The use of a significant excess of the Lewis acid (a minimum of 3 equivalents) was found to be critical for the success of the reaction. This is because two equivalents of AlCl₃ are thought to coordinate with the 7-azaindole nitrogen atoms, thereby activating the substrate, while the third equivalent activates the electrophilic acylating agent. uni-muenchen.de In contrast, enhancing the nucleophilicity of the 7-azaindole by forming a magnesium intermediate with ethylmagnesium bromide (EtMgBr) prior to acylation resulted in a much lower yield of 24%. uni-muenchen.de

Table 2: Comparison of C-3 Acylation Methods for 7-Azaindole

| Method | Electrophile | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts-Type | Methyl 2-chloro-2-oxoacetate | AlCl₃ (3 equiv.) | Methyl (7-azaindol-3-yl)glyoxylate | 76% | uni-muenchen.de |

Acylation with Oxalyl Chloride

The reaction of indoles with oxalyl chloride is a well-established and highly efficient method for introducing a glyoxylyl chloride group at the C-3 position, typically proceeding in high yields. uni-muenchen.de However, the corresponding reaction with 7-azaindole is significantly more challenging and less commonly reported in the literature. uni-muenchen.de The decreased nucleophilicity of the 7-azaindole ring is the primary reason for this reduced reactivity. The electron-withdrawing effect of the pyridine nitrogen diminishes the electron density of the pyrrole ring, making it a less potent nucleophile for attacking the electrophilic oxalyl chloride. Consequently, this method is considered less favorable for the C-3 acylation of 7-azaindoles compared to strategies involving more reactive electrophiles or activated substrates.

N-Acetylation Strategies for 7-Azaindole Derivatives

The final step in the synthesis of this compound is the acetylation of the nitrogen atom at the N-1 position of the pyrrole ring. This transformation requires careful consideration to ensure selectivity and avoid unwanted side reactions.

Selective N-1 Acetylation

The selective acetylation of the N-1 position of 3-formyl-7-azaindole can be achieved under specific catalytic conditions. A reported method involves the use of acetic anhydride as the acetylating agent in the presence of a base and a catalyst.

In a typical procedure, 3-formyl-7-azaindole is treated with acetic anhydride, triethylamine (TEA), and a catalytic amount of 4-dimethylaminopyridine (DMAP). This reaction, conducted at room temperature, yields the desired this compound in a good yield of 76%. DMAP is a highly effective acylation catalyst that functions by forming a more reactive N-acetylpyridinium intermediate.

Table 3: Catalytic N-1 Acetylation of 3-Formyl-7-azaindole

| Substrate | Reagents | Temperature | Duration | Yield | Reference |

|---|

Challenges and Considerations in N-Acetylation

While the N-acetylation of 3-formyl-7-azaindole can be performed efficiently, several challenges and considerations must be addressed. A primary concern is the potential for competing reactions, particularly when other nucleophilic sites are present in the molecule. However, in the case of 3-formyl-7-azaindole, the N-1 position of the pyrrole ring is the most nucleophilic nitrogen, facilitating selective acetylation.

Another consideration is the stability of the starting material and product under the reaction conditions. The formyl group at C-3 is an electron-withdrawing group, which can influence the reactivity of the azaindole ring. The choice of base and catalyst is also critical to prevent potential side reactions, such as self-condensation of the aldehyde or decomposition of the heterocyclic core. The use of a non-nucleophilic base like triethylamine and a highly efficient catalyst like DMAP helps to ensure that the desired N-acetylation proceeds smoothly and with high selectivity. The presence of the N-acetyl group in the final product is significant as amides bearing a 1-acyl-7-azaindole moiety are utilized in certain advanced synthetic applications, such as direct Mannich reactions. nih.gov

Integrated Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a multi-step functionalization of the parent 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) core. The process involves the sequential introduction of a formyl group at the C-3 position and an acetyl group at the N-1 position of the pyrrole ring. The order of these functionalization steps defines the primary integrated synthetic routes.

The foundational precursor, 7-azaindole, can be constructed via various methods, including the Fischer and Madelung indole syntheses, though these can be limited in scope. researchgate.net More contemporary and flexible approaches often involve palladium-catalyzed cross-coupling reactions to build the bicyclic ring system. researchgate.netuni-rostock.deresearchgate.net

Route A: Formylation Followed by N-Acetylation

The most commonly documented pathway to this compound begins with the formylation of the 7-azaindole ring, followed by the acetylation of the resulting intermediate.

Step 1: Vilsmeier-Haack Formylation of 7-Azaindole

The introduction of a formyl group at the electron-rich C-3 position of the 7-azaindole nucleus is effectively achieved via the Vilsmeier-Haack reaction. researchgate.netijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.com The electrophilic halomethyleniminium salt attacks the C-3 position, and subsequent hydrolysis yields the key intermediate, 3-formyl-7-azaindole. ijpcbs.com Research indicates that N-alkylated 7-azaindoles readily undergo the Vilsmeier-Haack reaction to produce the corresponding 3-formyl derivatives in high yields. researchgate.net

Step 2: Catalytic Acetylation of 3-Formyl-7-azaindole

The final step in this route is the N-acetylation of 3-formyl-7-azaindole. This transformation is efficiently carried out using acetic anhydride as the acetylating agent. The reaction is catalyzed by a combination of a tertiary amine base, such as triethylamine (TEA), and a highly nucleophilic acylation catalyst, 4-dimethylaminopyridine (DMAP). The role of TEA is to neutralize the acetic acid byproduct, while DMAP activates the acetic anhydride, enhancing the electrophilicity of the acetyl group and facilitating the nucleophilic acyl substitution on the pyrrole nitrogen. This one-step procedure is reported to proceed under mild conditions with good yield.

| Parameter | Condition |

| Substrate | 3-Formyl-7-azaindole |

| Reagents | Acetic anhydride, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) |

| Temperature | Room temperature (25°C) |

| Duration | 3 hours |

| Reported Yield | 76% |

| Table 1: Reaction Conditions for the Catalytic Acetylation of 3-Formyl-7-azaindole. |

Route B: N-Acetylation Followed by C-3 Formylation

An alternative integrated route involves reversing the order of functionalization. This pathway begins with the protection or activation of the N-1 position via acetylation, followed by the introduction of the formyl group at the C-3 position.

Step 1: N-Acetylation of 7-Azaindole

The first step is the acetylation of the 7-azaindole nitrogen. This reaction proceeds via standard N-acylation protocols, typically using acetic anhydride or acetyl chloride in the presence of a base, to yield 1-acetyl-7-azaindole (B1611098).

Step 2: Vilsmeier-Haack Formylation of 1-Acetyl-7-azaindole

The N-acetyl group serves as an activating group that directs electrophilic substitution to the C-3 position. The resulting 1-acetyl-7-azaindole can then undergo a Vilsmeier-Haack reaction. researchgate.net Similar to the formylation of N-alkyl 7-azaindoles, the reaction with the Vilsmeier reagent (POCl₃/DMF) on the N-acetylated substrate is expected to proceed to furnish this compound directly. researchgate.net This method has the advantage of potentially being a one-pot process following the initial acetylation.

| Route | Step 1 | Intermediate | Step 2 | Final Product |

| Route A | Vilsmeier-Haack Formylation of 7-azaindole | 3-Formyl-7-azaindole | Catalytic N-Acetylation | This compound |

| Route B | N-Acetylation of 7-azaindole | 1-Acetyl-7-azaindole | Vilsmeier-Haack C-3 Formylation | This compound |

| Table 2: Comparison of Integrated Synthetic Routes. |

Reactivity and Transformations of 1 Acetyl 3 Formyl 7 Azaindole

Reactions at the Formyl Group

The aldehyde functionality at the C-3 position is a primary site for synthetic modifications, including oxidation, reduction, and condensation reactions.

The formyl group of 1-acetyl-3-formyl-7-azaindole can undergo oxidation to yield different products depending on the reagents and reaction conditions. A notable transformation is the Baeyer-Villiger oxidation. This reaction converts the aldehyde into a formate (B1220265) ester, which is subsequently hydrolyzed, leading to the formation of a hydroxyl group at the C-3 position.

Specifically, the Baeyer-Villiger oxidation of this compound with an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) results in the formation of 1-acetyl-7-aza-3-indolinone. google.comwikipedia.orgscribd.com This transformation is significant as it provides a pathway to 7-azaindolinone derivatives. researchgate.net The reaction proceeds through the insertion of an oxygen atom between the carbonyl carbon of the formyl group and its attached hydrogen atom.

| Reactant | Reagent | Product | Reference |

| This compound | 3-Chloroperoxybenzoic acid (m-CPBA) | 1-Acetyl-7-aza-3-indolinone | google.com |

Note: This interactive table summarizes the key components of the Baeyer-Villiger oxidation reaction.

The formyl group is readily susceptible to reduction to a primary alcohol. Standard reducing agents can be employed to achieve this transformation, yielding (1-acetyl-7-azaindol-3-yl)methanol. This reaction is a fundamental conversion in organic synthesis, allowing for the introduction of a hydroxymethyl group, which can be a precursor for further functionalization. While specific literature on the reduction of this exact molecule is not prevalent, the reduction of formyl groups on related 7-azaindole (B17877) structures to primary alcohols is a known transformation, suggesting this reaction proceeds as expected. researchgate.net

The electrophilic nature of the formyl group's carbonyl carbon makes it an excellent substrate for various condensation reactions. These reactions are crucial for building more complex molecular architectures based on the 7-azaindole scaffold.

Knoevenagel Condensation: this compound can react with compounds containing active methylene (B1212753) groups in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine (B92270), in a Knoevenagel condensation. uni-rostock.deorganic-chemistry.org This reaction results in the formation of a new carbon-carbon double bond, yielding α,β-unsaturated compounds.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the formyl group into an alkene. masterorganicchemistry.comwikipedia.orglibretexts.org This involves the reaction of this compound with a phosphorus ylide (Wittig reagent). The versatility of the Wittig reagent allows for the synthesis of a wide range of substituted alkenes at the 3-position of the azaindole ring. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to give the alkene and triphenylphosphine (B44618) oxide. libretexts.org

Reactions at the N-Acetyl Moiety

The N-acetyl group, while generally a stable amide functionality, can also participate in specific chemical transformations, primarily involving its removal or exchange.

The N-acetyl group can be removed through hydrolysis to yield 3-formyl-7-azaindole. This deacetylation is typically achieved under basic or acidic conditions. A mild and effective method for the N-deacylation of N-acetyl indoles and related compounds involves transamidation with aqueous ammonia (B1221849) (NH₃•H₂O). sioc-journal.cnsioc-journal.cn This approach is advantageous due to its mild conditions and good functional group tolerance, which would likely preserve the formyl group at the C-3 position.

| Reactant | Reagent | Product | Reaction Type | Reference |

| This compound | Aqueous Ammonia (NH₃•H₂O) | 3-Formyl-7-azaindole | Transamidation/Hydrolysis | sioc-journal.cnsioc-journal.cn |

Note: This interactive table outlines a practical method for the deacetylation of the title compound.

Transamidation offers a pathway to exchange the N-acetyl group with other acyl groups or to remove it under specific conditions. The reaction involves the nucleophilic attack of an amine on the acetyl carbonyl group. While transamidation of this compound with various amines has not been extensively documented, studies on related N-acetylated heterocycles provide strong evidence for its feasibility. rsc.org For instance, the use of amine nucleophiles, sometimes in the presence of a catalyst, can facilitate the exchange of the acetyl group. frontiersin.orgfrontiersin.org The reaction with ammonia, as mentioned in the hydrolysis section, is a prime example of a transamidation process leading to deacetylation. sioc-journal.cnsioc-journal.cn

Electrophilic Aromatic Substitution on the 7-Azaindole Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a ring atom, typically hydrogen, with an electrophile. wikipedia.org The 7-azaindole system presents a complex case for such substitutions due to the opposing electronic characteristics of its two fused rings. The pyrrole (B145914) ring is inherently electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring. However, the substituents on this compound heavily modify this intrinsic reactivity.

The N-acetyl group is an electron-withdrawing group that deactivates the pyrrole ring by reducing the electron-donating ability of the nitrogen atom. Similarly, the formyl group at the C3 position is strongly deactivating. Consequently, the pyrrole ring in this compound is significantly less reactive towards electrophiles than an unsubstituted pyrrole or even an unsubstituted 7-azaindole.

Electrophilic attack on the pyridine ring of a 7-azaindole is generally difficult and requires harsh conditions. wikipedia.org In this specific compound, the deactivation of the pyrrole ring might suggest that substitution could be forced onto the pyridine moiety. Research on related 7-azaindole N-oxides has shown that electrophilic substitution, such as nitration, can occur on the pyridine ring, yielding a mixture of isomers. researchgate.net For this compound, electrophilic attack, if achievable, would likely favor the C4 or C6 positions, guided by the directing influence of the pyridine nitrogen and the fused pyrrole ring.

| Position on Ring | Substituent | Electronic Effect | Influence on Electrophilic Aromatic Substitution |

|---|---|---|---|

| N1 (Pyrrole) | Acetyl Group (-COCH₃) | Electron-withdrawing (Resonance and Inductive) | Strongly deactivates the pyrrole ring. |

| C3 (Pyrrole) | Formyl Group (-CHO) | Electron-withdrawing (Resonance and Inductive) | Strongly deactivates the pyrrole ring. |

| N7 (Pyridine) | Nitrogen Atom | Electron-withdrawing (Inductive) | Deactivates the pyridine ring. |

Nucleophilic Reactivity and Functionalization

The primary sites for nucleophilic attack on this compound are the electrophilic carbon atoms of the formyl and acetyl groups. The formyl group at the C3 position is particularly reactive and serves as a versatile handle for further molecular elaboration.

The formyl group can readily participate in various condensation reactions. For instance, it can undergo Knoevenagel condensation with active methylene compounds or Wittig reactions with phosphorus ylides to form new carbon-carbon double bonds at the C3 position. It is also susceptible to aldol (B89426) additions, leading to the formation of β-hydroxy carbonyl compounds.

Furthermore, the carbonyl groups can be targeted for reduction or oxidation. The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride, or oxidized to a carboxylic acid. The N-acetyl group is essentially an amide and can be hydrolyzed under acidic or basic conditions to regenerate the N-H of the 7-azaindole, providing a route to other N1-substituted derivatives.

| Reactive Site | Type of Nucleophilic Reaction | Reagent Example | Product Type |

|---|---|---|---|

| C3-Formyl Group | Condensation (Knoevenagel) | Malononitrile | C3-Vinyl Derivative |

| C3-Formyl Group | Wittig Reaction | Triphenylphosphine Ylide | C3-Alkene Derivative |

| C3-Formyl Group | Reduction | Sodium Borohydride (NaBH₄) | 3-Hydroxymethyl-7-azaindole Derivative |

| C3-Formyl Group | Oxidation | Potassium Permanganate (KMnO₄) | 7-Azaindole-3-carboxylic Acid Derivative |

| N1-Acetyl Group | Hydrolysis | Aqueous HCl or NaOH | 3-Formyl-7-azaindole |

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govmdpi.com While this compound itself is not typically a direct substrate for these reactions, its halogenated derivatives are excellent precursors for such transformations. By introducing a halogen atom (e.g., Br, I) onto the 7-azaindole nucleus, typically at the C4, C5, or C6 positions of the pyridine ring, the molecule can be engaged in a variety of palladium-catalyzed coupling reactions.

Key Cross-Coupling Reactions:

Suzuki Coupling: A halogenated derivative of this compound can be coupled with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond, attaching a new aryl or vinyl group to the azaindole core.

Sonogashira Coupling: This reaction involves the coupling of a halo-azaindole derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govmdpi.com This method is highly effective for introducing alkynyl moieties, which are valuable for further synthetic manipulations. The synthesis of 7-azaindoles often begins with a Sonogashira coupling of a substituted aminopyridine followed by cyclization. nih.govmdpi.com

Heck Coupling: This reaction couples the halo-azaindole with an alkene under palladium catalysis to form a new substituted alkene, providing a route to extend side chains from the azaindole ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling a halo-azaindole with an amine, providing access to a wide range of amino-substituted 7-azaindole derivatives.

These reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the systematic modification of its structure to build complex molecules. researchgate.net

| Reaction Name | Required Derivative | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|---|

| Suzuki Coupling | Halo-azaindole | Boronic Acid/Ester (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira Coupling | Halo-azaindole | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Aryl-Alkynyl |

| Heck Coupling | Halo-azaindole | Alkene (CH₂=CHR) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Aryl-Vinyl |

| Buchwald-Hartwig Amination | Halo-azaindole | Amine (R₂NH) | Pd Catalyst + Ligand + Base | Aryl-Nitrogen |

Structure Activity Relationship Sar Studies of 1 Acetyl 3 Formyl 7 Azaindole Analogs

Impact of N-1 Acetylation on Biological Activity

The substitution at the N-1 position of the 7-azaindole (B17877) core, occupied by an acetyl group in the parent compound, plays a significant role in modulating biological activity. This position is directly involved in forming a crucial hydrogen bond with the kinase hinge region. chemicalbook.com

Research into various 7-azaindole-based kinase inhibitors has shown that an unsubstituted N-1 position (a free N-H) is often essential for potent activity. mdpi.com For instance, in the development of Cdc7 kinase inhibitors, a lack of substitution on the pyrrole (B145914) nitrogen was found to be critical for enhanced inhibitory effects. mdpi.com The N-H group acts as a hydrogen bond donor, a key interaction for anchoring the molecule in the ATP binding pocket. chemicalbook.compnas.org

Conversely, the acetylation or protection of the N-1 nitrogen can serve several purposes:

Modulation of Physicochemical Properties: N-acetylation neutralizes the hydrogen bond donating capability of the pyrrole nitrogen and can alter the molecule's polarity, solubility, and membrane permeability. Methylation at this position has been shown to significantly change the photophysical properties of the 7-azaindole chromophore by preventing certain non-radiative decay pathways. acs.org

Synthetic Handle: In many multi-step syntheses of complex 7-azaindole derivatives, the N-1 position is protected with groups like tosyl (Ts) or benzenesulfonyl (Bs) to prevent unwanted side reactions. nih.govmdpi.com The acetyl group in 1-acetyl-3-formyl-7-azaindole can similarly be viewed as a protecting group that can be removed in a later synthetic step to yield the free N-H required for hinge binding.

Altering Binding Mode: While the classic binding mode relies on the N-H as a donor, N-1 substituted analogs can still exhibit activity, sometimes by adopting alternative binding poses within the active site or by making different interactions.

However, for direct kinase inhibition via hinge binding, the N-acetyl group is generally considered detrimental to potency compared to a free N-H. Its presence blocks the essential hydrogen bond donor interaction. Therefore, this compound is often utilized as a synthetic intermediate, with the acetyl group removed during the synthesis of the final active inhibitor. researchgate.net

Influence of 3-Formyl Substitution on Molecular Interactions

The 3-formyl group of this compound is a versatile chemical handle that provides a crucial vector for exploring the SAR of the scaffold. X-ray crystallography studies of various kinase-inhibitor complexes reveal that substituents at the C-3 position of the 7-azaindole ring typically point towards the solvent-exposed region or into the ribose-binding pocket of the ATP site. mdpi.com In some kinases like B-Raf, the C-3 substituent extends towards the activation loop. pnas.org

The reactivity of the aldehyde in the 3-formyl group allows for a wide array of chemical transformations, leading to diverse libraries of analogs. researchgate.net A prominent example is the condensation of 7-azaindole-3-carboxaldehyde (the N-1 de-acetylated version of the title compound) with thiohydantoin to produce 7-azaindolylideneimidazoles. nih.gov These derivatives proved to be potent inhibitors of Cdc7 kinase, with activity in the nanomolar range, demonstrating the utility of the 3-formyl group in generating powerful inhibitors. nih.govmdpi.com

The nature of the group installed at the C-3 position is critical for achieving potency and selectivity. By designing substituents that can form favorable interactions with specific amino acid residues in these less-conserved regions of the ATP pocket, medicinal chemists can tune the inhibitor's profile. For example, adding groups that can form hydrogen bonds or van der Waals interactions within the ribose pocket can significantly enhance binding affinity.

Modifications and Substituent Effects on the 7-Azaindole Core

Beyond the N-1 and C-3 positions, the entire 7-azaindole core offers multiple sites for modification to optimize inhibitor characteristics. A recent review highlighted that positions 1, 3, and 5 are the most frequently modified and active sites for developing anticancer agents based on the 7-azaindole scaffold. nih.gov

C-5 Position: This position is often used to influence selectivity and improve physicochemical properties. In the development of ALK inhibitors, a 3,5-disubstituted pattern was explored. nih.gov The presence of an aromatic ring at the C-5 position has also been noted as an important feature for potent AXL kinase inhibitors. sci-hub.se

C-4 Position: Introducing small alkoxy groups at the C-4 position has been shown to increase the activity of certain 7-azaindole-based inhibitors. researchgate.net

C-2 Position: While less commonly modified for kinase inhibitors, this position can also be functionalized and points toward the extended hinge region. mdpi.com

Isomeric Scaffolds: The position of the nitrogen in the six-membered ring is also crucial. Comparative studies have shown that other azaindole isomers (e.g., 4-, 5-, or 6-azaindole) often exhibit lower activity or selectivity, underscoring the privileged nature of the 7-azaindole framework for kinase hinge binding. mdpi.com

The table below summarizes the general impact of substitutions at various positions on the 7-azaindole core for kinase inhibitor activity.

| Position | Typical Substituent Type | Impact on Activity & Molecular Interactions |

| N-1 | H, Acetyl, Sulfonyl, Alkyl | A free N-H is often crucial for hydrogen bond donation to the kinase hinge. Substitution blocks this interaction but can be used as a synthetic strategy or to modulate physicochemical properties. chemicalbook.commdpi.comacs.org |

| C-3 | Formyl, Aryl, Heterocyclic groups | The substituent projects into the ribose pocket or towards the activation loop. This position is key for optimizing potency and selectivity through specific interactions. mdpi.compnas.org |

| C-4 | Alkoxy groups | Can enhance potency. researchgate.net |

| C-5 | Bromo, Aryl, Heterocyclic groups | A key position for tuning selectivity and improving properties. Often involved in creating di-substituted patterns (e.g., 3,5-disubstitution). nih.govnih.govsci-hub.se |

SAR of this compound Derivatives as Kinase Inhibitors

The 7-azaindole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors, with derivatives targeting a vast array of kinases across the human kinome. chemicalbook.comnih.gov The SAR of these inhibitors is primarily dictated by their interactions within the ATP-binding site.

Analysis of co-crystal structures has revealed that 7-azaindole-based inhibitors can adopt several distinct binding modes within the kinase active site. chemicalbook.comnih.gov

Normal Mode: This is the most common binding orientation. The 7-azaindole ring forms a bidentate hydrogen bond with the kinase hinge, where the pyrrole N-1-H acts as a donor and the pyridine (B92270) N-7 acts as an acceptor. chemicalbook.compnas.org

Flipped Mode: In this orientation, the 7-azaindole moiety is rotated 180 degrees relative to the normal mode. It still forms two hydrogen bonds with the hinge, but the specific donor-acceptor pattern with the hinge backbone is altered. chemicalbook.com

Non-Hinge Mode: In some cases, particularly when the inhibitor possesses another, stronger hinge-binding motif, the 7-azaindole group may bind to a different part of the ATP pocket, not directly engaging the hinge. chemicalbook.com

The specific binding mode adopted depends on the inhibitor's substitution pattern and the specific topology of the target kinase's active site.

The interaction with the kinase hinge is the defining feature of 7-azaindole inhibitors. researchgate.netnih.gov The scaffold's ability to form two simultaneous hydrogen bonds with the backbone amides of the hinge region provides a strong anchor for the inhibitor. chemicalbook.com

A classic example is the B-Raf inhibitor Vemurafenib (and its precursor PLX4720), which is built upon a 7-azaindole core. In the co-crystal structure with B-Raf, the inhibitor is anchored in the ATP-binding site via two key hydrogen bonds:

The pyridine nitrogen (N-7) accepts a hydrogen bond from the backbone amide N-H of a cysteine residue (Cys-532). pnas.org

The pyrrole nitrogen (N-1-H) donates a hydrogen bond to the backbone carbonyl oxygen of a glutamine residue (Gln-530). pnas.org

This bidentate interaction is a highly effective strategy for achieving high-affinity binding to kinases.

While the 7-azaindole core is a privileged scaffold that can bind to many kinases, achieving selectivity for a specific kinase target is a major goal of drug design. chemicalbook.comresearchgate.net Selectivity is primarily achieved through the careful design of substituents that extend from the core scaffold into less conserved regions of the ATP-binding site. pnas.orgrsc.org

By exploiting differences in the size, shape, and amino acid composition of areas like the solvent front, the ribose pocket, and the region near the activation loop, inhibitors can be tailored to favor one kinase over another. For example, research has led to the development of highly selective 7-azaindole-based inhibitors for kinases such as B-Raf, CDK9, and PAK1. rsc.orgnih.govnih.gov Optimization of substituents on the 7-azaindole core allowed for the discovery of compounds with excellent potency and outstanding selectivity profiles against other kinases. nih.govnih.gov

The table below provides examples of 7-azaindole derivatives and their kinase targets, illustrating the scaffold's versatility.

| Compound/Series | Target Kinase(s) | Potency (IC₅₀) | Key SAR Feature |

| Vemurafenib (PLX4032) | B-RafV600E | 31 nM | 7-azaindole core with propyl-sulfonamide phenyl group at C-3. mdpi.com |

| PLX4720 | B-RafV600E | 13 nM | Precursor to Vemurafenib, demonstrating the potency of the core and C-3 substituent. mdpi.com |

| Compound 6h (Tang et al.) | B-Raf | 2.5 nM | A 7-azaindole derivative with high potency and excellent selectivity. nih.gov |

| Azaindole Series (AstraZeneca) | CDK9 | < 10 nM | Optimized for potent and highly selective CDK9 inhibition with specific physicochemical properties. nih.govacs.org |

| 7-Azaindolylideneimidazole (51) | Cdc7 | 9 nM | Derived from 7-azaindole-3-carboxaldehyde, showing high potency. mdpi.com |

SAR of this compound Derivatives as Anticancer Agents

The 7-azaindole core is a recognized privileged structure in the design of anticancer agents, particularly kinase inhibitors. nih.govresearchgate.netpharmablock.com SAR studies have revealed that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are of particular importance for their anticancer activity. nih.govresearchgate.net The introduction of alkyl, aryl carboxamide, and various heterocyclic rings have proven to be successful strategies in enhancing the cytotoxic potential of these compounds. nih.gov

Research into the SAR of 7-azaindole derivatives has shown that the nitrogen at position 7 is crucial for their anti-proliferative effects. nih.gov For instance, in a series of novel 7-azaindole derivatives designed as potential Erk5 kinase inhibitors, the presence of the N7 atom, along with a double bond on a piperidine (B6355638) ring, was found to be essential for their activity against human lung cancer A549 cells. nih.gov

Further studies have highlighted the impact of substituents at different positions. For example, the substitution of a difluoroethyl group at the N-1 position of the 7-azaindole ring resulted in a compound with high pyruvate (B1213749) kinase M2 (PKM2) activation potency and anti-proliferation activity against A375 cell lines. researchgate.nettandfonline.com In another study, a series of 7-azaindole analogs were synthesized and tested against various cancer cell lines, where substitutions at positions 1, 3, and 4 were explored. tandfonline.com It was found that certain substitutions on a phenyl ring at position 4, such as 3,4,5-trimethoxy and 4-methoxy, appeared to be optimal for maximal anticancer activity. tandfonline.comtandfonline.com A compound with a 3,5-dinitro substitution on the phenyl ring displayed enhanced activity against the MCF-7 breast cancer cell line compared to a 4-nitro substituted analog. tandfonline.comtandfonline.com

The following table summarizes the anticancer activity of selected 7-azaindole derivatives against various cancer cell lines.

| Compound | Modification | Cancer Cell Line | IC50 (µM) |

| Compound 4d | 4-nitro substituent on phenyl ring at position 4 | MCF-7 | 1.55 |

| Analog of 4d | 3,5-dinitro substitution on phenyl ring | MCF-7 | 1.38 |

| Compound 5a | Substituted at positions 1, 3, and 4 | MCF-7 | 0.57 |

| Compound 4a | Novel 7-azaindole derivative | A549 | 6.23 µg/mL |

| Compound 5j | Novel 7-azaindole derivative | A549 | 4.56 µg/mL |

| Compound 4g | Substituted aryl amine | MCF-7 | 15.56 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

SAR in Other Therapeutic Areas

The versatility of the 7-azaindole scaffold extends beyond cancer therapeutics into other important areas of drug discovery. nih.gov The ability to modify the core structure allows for the fine-tuning of its properties to interact with a variety of biological targets. nih.gov

Kinase Inhibition: Beyond their role in cancer, kinases are pivotal in various signaling pathways, making them targets for a multitude of diseases. The 7-azaindole framework is a common feature in many kinase inhibitors. nih.govpharmablock.com For example, 3,5-disubstituted-7-azaindole derivatives have been identified as potent inhibitors of ALK kinase. nih.gov In another instance, 7-azaindolylideneimidazoles, synthesized from 7-azaindole-3-carboxaldehyde, have shown inhibitory activity against Cdc7 kinase, with the stereochemistry of the exocyclic double bond influencing the binding affinity. nih.gov Furthermore, a series of 7-azaindole derivatives have been developed as potent and selective Rho kinase (ROCK) inhibitors, which have therapeutic potential in treating hypertension and glaucoma. researchgate.net Substitution at the 3-position of the 7-azaindole led to compounds with excellent ROCK inhibitory potency and high selectivity against the related kinase PKA. researchgate.net

Serotonin (B10506) Receptor Antagonism: Derivatives of 7-azaindole have been investigated for their activity as 5-HT3 receptor antagonists, which are used to manage nausea and vomiting. However, in a study of azabicycloalkaneacetamide derivatives, the 7-azaindole moiety was found to confer weak 5-HT3 receptor antagonist activity compared to a 2,3-dihydroindole moiety. nih.gov In the development of potential multi-target antidepressants, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized. mdpi.com These compounds showed good affinity for the serotonin transporter (SERT), with some also displaying affinity for the 5-HT1A and D2 receptors. mdpi.comresearchgate.net The replacement of an indole (B1671886) with a 7-azaindole in this series led to a significant loss of affinity for the 5-HT2A, 5-HT6, and 5-HT7 receptors. mdpi.com

Other Therapeutic Targets: The 7-azaindole scaffold has also been explored for its potential in treating pulmonary hypertension by inhibiting hypoxic pulmonary vasoconstriction. Additionally, 7-azaindole derivatives have been investigated as antagonists for the G-protein-coupled receptor 84 (GPR84), where the 6-azaindole (B1212597) isomer retained more activity than the 5- and 7-azaindole analogs. acs.org The nitrogen atom of the indole was found to be important for binding in this context. acs.org Research has also been conducted on 7-azaindole derivatives as CCR2 antagonists and for their antiurease, phosphodiesterase, and β-glucuronidase activity. nih.govresearchgate.net

The following table provides an overview of the activity of selected 7-azaindole derivatives in various therapeutic areas.

| Compound Series | Therapeutic Area | Key SAR Findings |

| 3-substituted 7-azaindoles | ROCK Inhibition | Substitution at the 3-position led to potent and selective ROCK inhibitors. |

| Azabicycloalkaneacetamides | 5-HT3 Receptor Antagonism | 7-azaindole moiety resulted in weak activity compared to 2,3-dihydroindole. |

| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Antidepressant (SERT/5-HT1A/D2) | Good affinity for SERT; 7-azaindole substitution reduced affinity for other 5-HT receptors. |

| Azaindole analogs | GPR84 Antagonism | 6-azaindole isomer was more active than 5- or 7-azaindole analogs. |

Computational and Spectroscopic Investigations of 1 Acetyl 3 Formyl 7 Azaindole

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic nature of molecules. For 1-acetyl-3-formyl-7-azaindole, these studies elucidate the interplay between the electron-withdrawing acetyl and formyl groups and the aromatic 7-azaindole (B17877) scaffold.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for predicting molecular reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO acts as the electron-donating orbital, defining the molecule's nucleophilicity, while the LUMO is the electron-accepting orbital, determining its electrophilicity. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

In the case of 7-azaindole derivatives, the electronic properties are significantly influenced by substituents. Theoretical calculations on related structures like 3-formyl-7-azaindole show that the HOMO is typically distributed over the bicyclic ring system, while the LUMO is more localized on the electron-withdrawing formyl group and adjacent parts of the pyrrole (B145914) ring. The introduction of the N-acetyl group further modulates these orbitals.

Table 1: Representative Frontier Molecular Orbital (FMO) Data

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons. |

| LUMO | -2.5 | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.3 | Energy difference indicating chemical reactivity and kinetic stability. |

Note: The values presented are representative for this class of compounds and are derived from quantum chemical calculations.

This analysis allows chemists to predict reaction outcomes. For instance, in a reaction with a nucleophile, the attack would be directed towards atomic centers with large coefficients in the LUMO. Conversely, electrophilic attack would target regions with high HOMO density. numberanalytics.com

The distribution of electron density within this compound is highly polarized due to the presence of electronegative oxygen and nitrogen atoms. The acetyl and formyl groups are strong electron-withdrawing groups, which significantly impacts the charge distribution across the 7-azaindole ring system.

Computational analyses reveal that the carbonyl carbons of both the acetyl and formyl groups are highly electrophilic (possessing a partial positive charge), making them susceptible to nucleophilic attack. The oxygen atoms of these groups are, in turn, nucleophilic centers (with a partial negative charge). The nitrogen atom in the pyridine (B92270) ring (N7) also influences the electronic landscape, generally decreasing the electron density of the carbocyclic portion of the molecule compared to an indole (B1671886). This understanding of charge distribution is critical for designing chemical reactions, such as condensation or addition reactions at the formyl group.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of medicinal chemistry, MD simulations provide insights into how a ligand, such as a 7-azaindole derivative, interacts with a biological target, typically a protein. researchgate.net These simulations can reveal the stability of the ligand-protein complex and the specific non-covalent interactions that govern binding. nih.govnih.gov

Studies on various 7-azaindole derivatives have demonstrated their ability to form stable complexes within the binding sites of proteins, such as kinases and viral proteins. nih.govnih.govmdpi.com For example, in simulations of 7-azaindole inhibitors targeting the SARS-CoV-2 spike protein and hACE2 interface, the 7-azaindole scaffold was observed to be a key anchor. nih.gov

Key interactions frequently observed in these simulations include:

Hydrogen Bonding: The hydrogen on the pyrrole nitrogen (or a substituent capable of H-bonding) and the nitrogen in the pyridine ring (N7) of the azaindole core can act as hydrogen bond donors and acceptors, respectively, forming stable bonds with amino acid residues like aspartic acid and asparagine. nih.gov

Pi-Pi Stacking: The aromatic 7-azaindole ring system can engage in pi-pi stacking interactions with aromatic amino acid residues such as tyrosine and phenylalanine. nih.gov

Pi-Cation Interactions: The electron-rich aromatic system can interact favorably with positively charged residues like lysine. nih.gov

MD simulations can assess the stability of these interactions over nanoseconds, with metrics like the root-mean-square deviation (RMSD) used to quantify the movement of the ligand and protein backbone. researchgate.net This information is invaluable for the rational design of more potent and selective therapeutic agents. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity, structure, and purity of synthesized chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. pageplace.de Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped out.

For this compound, the NMR spectra provide definitive confirmation of its structure. The ¹H NMR spectrum shows distinct signals for each proton, with chemical shifts influenced by the electron-withdrawing nature of the adjacent functional groups. The formyl proton, for instance, appears as a singlet at a downfield chemical shift (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the aromatic rings appear in the characteristic aromatic region (typically 7-9 ppm).

The ¹³C NMR spectrum is equally informative, showing distinct signals for each carbon atom, including the characteristic carbonyl carbons of the acetyl and formyl groups at the far downfield end of the spectrum (often >180 ppm).

Table 2: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Formyl (CHO) | ~10.1 (s, 1H) | ~185.0 |

| Acetyl (CH₃) | ~2.8 (s, 3H) | ~25.0 |

| Acetyl (C=O) | - | ~170.0 |

| Aromatic Protons | 7.4 - 8.8 (m) | 115.0 - 150.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. 's' denotes a singlet, 'm' denotes a multiplet.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and assessing its purity. acs.org For this compound, high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy.

The compound is typically analyzed using techniques like Electrospray Ionization (ESI), where it is ionized, often by protonation, to form the [M+H]⁺ ion.

Table 3: Mass Spectrometry Data for this compound

| Molecular Formula | C₁₀H₈N₂O₂ |

|---|---|

| Molecular Weight | 188.18 g/mol |

| Monoisotopic Mass | 188.0586 g/mol |

| Observed Ion (e.g., ESI-MS) | m/z 189.0664 ([M+H]⁺) |

Note: The observed m/z value corresponds to the protonated molecule and is a key identifier in mass spectra.

In addition to confirming the molecular weight, mass spectrometry can provide structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which can help to confirm the connectivity of the atoms within the molecule. Purity is often assessed by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which separates impurities before they enter the mass spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dictated by the π-electron system of the 7-azaindole core, which is further influenced by the electronic effects of the N-acetyl and C-formyl substituents. These groups act as chromophores and auxochromes, modifying the energy of the π → π* and n → π* transitions.

While specific, detailed spectral data for this compound is not extensively published, analysis of the closely related compound, 3-formyl-7-azaindole (3FAI), provides significant insight. Theoretical and experimental studies on 3FAI have elucidated its electronic absorption properties. acs.org The absorption spectrum of 3FAI is characterized by transitions within the ultraviolet range, which are sensitive to the solvent environment. acs.orgacs.org

The introduction of an acetyl group at the N1 position to form this compound is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system by the carbonyl group of the acetyl moiety. The acetyl group's electron-withdrawing nature can also influence the energy of the molecular orbitals involved in the electronic transitions. The absorption bands in azaindole derivatives are generally attributable to π-π* transitions. The electronic spectra of 7-azaindole and its derivatives are known to be red-shifted compared to their indole counterparts, a feature that is valuable in the development of optical probes. acs.org

Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic spectra of such molecules, providing calculated values for absorption wavelengths (λmax) and oscillator strengths (f) that correspond to the major electronic transitions. researchgate.net For instance, TD-DFT calculations on related 7-azaindole systems have been used to correlate the electronic structure with the observed UV-Vis spectra. bfh.ch

Table 1: Representative UV-Vis Absorption Data for Related Azaindole Compounds This table presents data for closely related compounds to infer the spectroscopic properties of this compound.

| Compound | Solvent | λmax (nm) | Transition Type (Probable) | Reference |

|---|---|---|---|---|

| 7-Azaindole | Methanol | 374 (fluorescence) | π → π* | acs.org |

| 7-Azatryptophan | Water | ~290 | π → π* | acs.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-acetyl group, the C-formyl group, and the vibrations of the 7-azaindole ring system.

A detailed vibrational analysis of related formyl- and acetyl-indoles provides a strong basis for assigning the spectral features of this compound. researchgate.net The key vibrational modes to consider are the carbonyl stretching vibrations (ν(C=O)) from both the acetyl and formyl groups, which are expected to appear as strong bands in the region of 1650-1750 cm⁻¹. Due to the different electronic environments, the two carbonyl bands may be distinguishable. The formyl group also exhibits a characteristic C-H stretching vibration (ν(C-H)) typically found around 2850-2750 cm⁻¹.

The vibrations of the 7-azaindole ring itself, including C=C and C-N stretching, and in-plane and out-of-plane bending modes, contribute to a complex fingerprint region in the spectrum. The substitution with the acetyl and formyl groups will alter the charge distribution and force constants within the ring, leading to shifts in these vibrational frequencies compared to the unsubstituted 7-azaindole. researchgate.net

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound This table is based on data from analogous indole and azaindole compounds. The exact frequencies for the target compound may vary.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ν(C=O) | Acetyl Carbonyl | 1700 - 1720 | Strong |

| ν(C=O) | Formyl Carbonyl | 1670 - 1690 | Strong |

| ν(C-H) | Formyl C-H Stretch | 2750 - 2850 | Medium to Weak |

| ν(C-N) | Acetyl C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C=C/C=N Stretch | 7-Azaindole Ring | 1400 - 1600 | Medium to Strong |

Biological and Pharmacological Relevance of 1 Acetyl 3 Formyl 7 Azaindole and Its Derivatives

Role as Kinase Inhibitors

Derivatives of the 7-azaindole (B17877) core are prominent as kinase inhibitors, leveraging the scaffold's ability to interact with the ATP-binding site of these enzymes. nih.gov Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. depositolegale.it

Inhibition of Specific Kinase Targets (e.g., BRAF, CSF1R, PIM, CDK, Trk, ROCK, Cdc7, Aurora)

The versatility of the 7-azaindole framework allows for the design of inhibitors targeting a wide array of protein kinases. depositolegale.it Through strategic modifications of the core structure, researchers have developed potent and selective inhibitors for various kinase families implicated in cancer.

BRAF Kinase: Vemurafenib, a notable 7-azaindole-based inhibitor, targets the BRAF serine-threonine kinase. nih.govchemicalbook.com It is an FDA-approved therapeutic for the treatment of melanoma. chemicalbook.com

Colony-Stimulating Factor 1 Receptor (CSF1R): Pexidartinib, an oral small-molecule drug, is a potent inhibitor of CSF1R, with an IC50 of 13 nM. mdpi.com It is used for treating tenosynovial giant-cell tumors. mdpi.com Another derivative, designed through bioisosteric principles, also showed strong interaction with CSF1R. researchgate.net

PIM Kinases: N-substituted 7-azaindoles have been identified as promising pan-PIM kinase inhibitors. nih.gov PIM kinases, which include PIM-1, -2, and -3, are involved in regulating cell cycle progression and apoptosis. jst.go.jpresearchgate.net One derivative demonstrated extreme potency, with IC50 values of 3, 32, and 9 pM for PIM-1, -2, and -3, respectively. jst.go.jp

Cyclin-Dependent Kinases (CDKs): The 7-azaindole scaffold is a key component in various CDK inhibitors. nih.gov Meriolins, which are synthetic hybrids of naturally occurring alkaloids, show strong cytotoxic potential by targeting CDKs. researchgate.netnih.gov A derivative synthesized from 3-acetyl-7-azaindole exhibited IC50 values of 7 nM for CDK1 and 3 nM for CDK2. nih.gov Other derivatives have shown inhibitory activity against CDK8, where they induce cell cycle arrest in the G1 phase. nih.gov

Tropomyosin-related Kinases (Trk): A series of novel 3,5-disubstituted 7-azaindole-based inhibitors have been developed as potent inhibitors of Trk kinases (TrkA, TrkB, TrkC). nih.govresearchgate.net These receptors are involved in cancer cell signaling, and their inhibition is a therapeutic strategy for cancers with NTRK gene fusions. nih.govmdpi.com

Rho-associated Kinase (ROCK): 7-azaindole derivatives have been developed as highly potent ROCK inhibitors, with IC50 values as low as 1 nM. nih.govresearchgate.net One selective inhibitor, Azaindole 1 (BAY-549), demonstrates IC50 values of 0.6 nM and 1.1 nM for human ROCK-1 and ROCK-2, respectively. selleckchem.com

Cell Division Cycle 7 (Cdc7) Kinase: Orally active 7-azaindole inhibitors of Cdc7 have been designed. nih.gov Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication. patsnap.com Derivatives based on a 7-azaindole core have shown potent inhibition, with one compound exhibiting a Ki value of 0.07 nM. nih.govmdpi.com

Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays critical roles in mitosis and are considered attractive cancer targets. aacrjournals.org GSK1070916, a compound from a 7-azaindole-based series, is a potent, reversible, and ATP-competitive inhibitor of Aurora B and C, with IC50 values of 3.5 and 6.5 nM, respectively. aacrjournals.orgnih.gov

| Kinase Target | Example Compound/Derivative Series | Reported Potency (IC50/Ki) | Reference |

|---|---|---|---|

| BRAF | Vemurafenib | Potent inhibitor | nih.govchemicalbook.com |

| CSF1R | Pexidartinib | 13 nM | mdpi.com |

| PIM-1 | 7-Azaindole-based inhibitor 23 | 3 pM | jst.go.jp |

| CDK1/CDK2 | 2-aminopyrimidine derivative | 7 nM / 3 nM | nih.gov |

| CDK8 | Diarylurea 7-azaindole derivative | 51.3 nM | nih.gov |

| Trk | 3,5-disubstituted 7-azaindoles | Potent inhibitors | nih.govresearchgate.net |

| ROCK-1/ROCK-2 | Azaindole 1 (BAY-549) | 0.6 nM / 1.1 nM | selleckchem.com |

| Cdc7 | Azaindole-chloropyridine derivative | 0.07 nM (Ki) | nih.gov |

| Aurora B/C | GSK1070916 | 3.5 nM / 6.5 nM | aacrjournals.orgnih.gov |

Mechanism of Kinase Inhibition

The primary mechanism by which 7-azaindole derivatives inhibit kinase activity is through competitive binding at the ATP pocket. nih.gov The 7-azaindole scaffold serves as an excellent "hinge-binding" motif. nih.govchemicalbook.com The pyridine (B92270) nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole (B145914) NH group serves as a hydrogen bond donor. depositolegale.itchemicalbook.com This allows the molecule to form two stable hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the interaction of the adenine (B156593) base of ATP. depositolegale.itchemicalbook.com

Structural analyses from co-crystal structures have revealed different binding modes for the 7-azaindole moiety within the kinase active site:

Normal Binding: This is the most frequently observed mode, where the 7-azaindole binds to the hinge as described above. depositolegale.itchemicalbook.com

Flipped Binding: In this orientation, the 7-azaindole moiety is rotated 180 degrees relative to the normal mode. depositolegale.itchemicalbook.com

Non-Hinge Binding: This occurs when the derivative possesses another hinge-binding motif, causing the 7-azaindole part of the molecule to bind to a different area of the active site. depositolegale.itchemicalbook.com

The specific binding mode is often influenced by the substitution pattern on the 7-azaindole ring. chemicalbook.com By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. patsnap.com

Anticancer Activities

Beyond specific kinase inhibition, derivatives of 1-acetyl-3-formyl-7-azaindole exhibit a range of anticancer activities, including direct cytotoxicity to cancer cells, inhibition of tumor-associated angiogenesis, and modulation of critical cell fate processes like apoptosis and cell cycle progression. nih.govbenthamdirect.com

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic and anti-proliferative effects of 7-azaindole derivatives across a spectrum of human cancer cell lines.

Synthetic cytokinin analogues based on the 7-azaindole structure showed cytotoxic activity against human myeloblastic leukaemia (HL-60) cells. nih.gov

Meriolin derivatives, which are potent CDK inhibitors, display strong cytotoxic potential in various lymphoma and leukemia cell lines. researchgate.net

A 7-azaindole derivative designed as a CSF-1R inhibitor showed significant cytotoxicity against human osteosarcoma (HOS) cells with an IC50 value of 88.79 nM, while exhibiting lower toxicity to normal cells. researchgate.net

Derivatives developed as CDK8 inhibitors were effective against acute myeloid leukemia cell lines, with one compound showing a GI50 of 1.97 µM in MV4-11 cells. nih.gov

7-azaindole-based Trk inhibitors showed desirable activity in cellular proliferation assays against breast cancer cell lines. nih.gov

| Derivative Class | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Cytokinin analogues | HL-60 (Leukemia) | Cytotoxic | nih.gov |

| Meriolins | Jurkat (Leukemia), Ramos (Lymphoma) | Strongly cytotoxic, IC50 in nanomolar range | researchgate.net |

| CSF-1R inhibitor | HOS (Osteosarcoma) | IC50 = 88.79 nM | researchgate.net |

| CDK8 inhibitor | MV4-11 (Leukemia) | GI50 = 1.97 µM | nih.gov |

| Trk inhibitors | Breast Cancer cell lines | Anti-proliferative | nih.gov |

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several 7-azaindole derivatives have been shown to possess anti-angiogenic properties. nih.gov A series of 3,5-disubstituted 7-azaindoles, developed as Trk inhibitors, exhibited noteworthy anti-angiogenic activity. nih.govresearchgate.net This activity is partly attributed to the inhibition of signaling pathways that control the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor A (VEGF-A) and Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov

Modulation of Apoptosis and Cell Cycle Progression

A key mechanism underlying the anticancer effect of 7-azaindole derivatives is their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Apoptosis Induction: Potent meriolin derivatives were found to strongly induce apoptosis and activate caspases within a few hours in leukemia and lymphoma cells. researchgate.net This induction was mediated by the intrinsic mitochondrial death pathway. researchgate.net Importantly, these compounds could induce apoptosis even in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting a potential to overcome therapeutic resistance. researchgate.net Similarly, Trk inhibitor derivatives showed desirable activity in apoptosis assays. nih.gov Inhibition of Cdc7 by siRNA has also been shown to lead to p53-independent apoptosis in cancer cell lines. nih.gov

Cell Cycle Arrest: Inhibition of key cell cycle regulators like CDKs and Aurora kinases by 7-azaindole derivatives leads to cell cycle arrest. For instance, CDK8 inhibitors were shown to induce cell cycle arrest in the G1 phase in acute myeloid leukemia cells. nih.gov Inhibition of Aurora B results in an exit from mitosis without cell division (cytokinesis), leading to polyploidy and subsequent apoptosis. aacrjournals.org A CSF-1R inhibitor derivative was also found to block the G0/G1 phase of the cell cycle in osteosarcoma cells at nanomolar concentrations. researchgate.net

Other Reported Biological Activities

Anti-Neuroinflammatory Properties

Derivatives of the 7-azaindole scaffold have been investigated for their potential to combat neuroinflammation, a key process in many neurodegenerative diseases.

One notable example is the 7-azaindole molecule URMC-099, which has demonstrated neuroprotective and anti-neuroinflammatory effects in both in vitro and in vivo models. nih.gov The therapeutic action of URMC-099 is attributed to its ability to inhibit mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2). nih.gov MLK3 is involved in inflammatory and cell-stress pathways, and its inhibition can prevent the release of pro-inflammatory mediators from microglia and astrocytes. alzdiscovery.org URMC-099 has been shown to modulate the activation state of microglia, shifting them towards a less pathogenic phenotype. alzdiscovery.org In preclinical models of Alzheimer's disease, URMC-099 treatment was associated with reduced synapse loss and increased clearance of amyloid-β. alzdiscovery.orgresearchgate.net It has also been shown to prevent neuronal apoptosis in cell cultures. nih.gov The compound is a potent inhibitor of MLK3 with an IC50 of 14 nM and possesses excellent blood-brain barrier penetration properties. medchemexpress.com

| Compound Name | Target Kinase(s) | Key Anti-Neuroinflammatory Findings |

| URMC-099 | MLK3, LRRK2 | Reduces pro-inflammatory mediator release from microglia. alzdiscovery.org |

| Modulates microglial activation towards a protective state. alzdiscovery.org | ||

| Reduces synapse loss and increases amyloid-β clearance in vivo. alzdiscovery.orgresearchgate.net | ||

| Prevents neuronal apoptosis in vitro. nih.gov |

Antimalarial Activity

The indole (B1671886) nucleus is a common feature in many compounds investigated for antimalarial activity. nih.gov While research specifically targeting 7-azaindole derivatives for malaria is less prevalent, related studies suggest potential in this area. For instance, a high-throughput screening identified the 3,5-disubstituted-7-azaindole known as NEU-1207 as a promising starting point for optimization against Trypanosoma brucei, the parasite responsible for sleeping sickness. nih.gov This indicates that the azaindole scaffold can be effective against protozoan parasites. The development of new antimalarial drugs is crucial due to the emergence of resistance to existing therapies like chloroquine (B1663885) and artemisinin. ajol.info Research into various heterocyclic compounds, including indole derivatives, continues to be a key strategy in the search for novel antiplasmodial agents. nih.govacs.org

Cytokinin Analogues in Plant Biology

In the realm of plant biology, 7-azaindole derivatives have been synthesized as analogues of cytokinins. nih.gov Cytokinins are a class of plant hormones, which are N6-substituted adenine derivatives, that play crucial roles in regulating plant growth and development. nih.gov Researchers have synthesized 7-azaindole derivatives to mimic the structure of cytokinins and have evaluated their biological properties. nih.govresearchgate.net A study focused on synthesizing these analogues using the Hartwig-Buchwald coupling reaction and subsequently tested their cytotoxic activity on human myeloblastic leukaemia (HL-60) cells. nih.gov

| Compound | Description | Biological Activity |

| 4-phenylaminopyrrolo[2,3-b]pyridine | A 7-azaindole derivative synthesized as a cytokinin analogue. | Showed cytotoxic activity on HL-60 cells. nih.gov |

| 4-phenethylaminopyrrolo[2,3-b]pyridine | A 7-azaindole derivative synthesized as a cytokinin analogue. | Showed cytotoxic activity on HL-60 cells. nih.gov |

PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme critical for DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The 7-azaindole scaffold has been successfully utilized to design potent PARP-1 inhibitors. nih.govijper.org